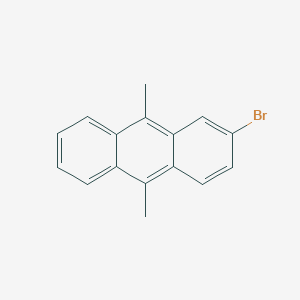

2-Bromo-9,10-dimethylanthracene

CAS No.:

Cat. No.: VC17225442

Molecular Formula: C16H13Br

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13Br |

|---|---|

| Molecular Weight | 285.18 g/mol |

| IUPAC Name | 2-bromo-9,10-dimethylanthracene |

| Standard InChI | InChI=1S/C16H13Br/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3 |

| Standard InChI Key | VMPNESUIRKJIRP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)Br |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-bromo-9,10-dimethylanthracene is , with a molecular weight of 285.18 g/mol. The anthracene skeleton consists of three fused benzene rings, with methyl groups at the 9 and 10 positions inducing steric hindrance and electron-donating effects, while the bromine at the 2 position introduces an electron-withdrawing influence. This combination creates a polarized electronic structure, critical for its optical and redox properties .

Table 1: Key Structural and Physical Properties

The planar anthracene core facilitates - stacking interactions, as observed in related compounds , while bromine’s electronegativity enhances solubility in polar solvents compared to unsubstituted anthracene.

Synthesis and Optimization

Core Synthetic Routes

The synthesis of 2-bromo-9,10-dimethylanthracene typically begins with 9,10-dimethylanthracene, which is brominated at the 2 position. The preparation of 9,10-dimethylanthracene itself follows methods such as the Friedel-Crafts alkylation of anthracene or coupling reactions using organometallic reagents . A patented approach involves:

-

o-Xylene as a precursor, reacted with acetic acid and catalysts (e.g., Mn(OAc)) under controlled pressure to form phthalic acid intermediates .

-

Bromination: Subsequent bromination at the 2 position is achieved using bromine () in the presence of Fe powder as a catalyst, followed by purification via column chromatography .

Critical Reaction Parameters:

-

Temperature: Bromination proceeds optimally at 40–50°C to avoid side reactions.

-

Catalyst Loading: Fe powder (1–3% by mass) ensures regioselectivity for the 2 position .

-

Solvent System: Dichloromethane or chloroform enhances solubility of intermediates .

Table 2: Representative Synthesis Yield Data

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| 9,10-Dimethylanthracene | 94.5–97.2 | >99 | Acetic acid/HSO |

| Bromination | 85–90 | 98 | Br, Fe, 45°C |

Challenges in Regioselectivity

The electron-donating methyl groups at 9 and 10 positions direct electrophilic bromination to the 2 position due to resonance stabilization of the intermediate carbocation. Competing bromination at the 1 or 3 positions is minimized by steric hindrance from the methyl groups .

Spectroscopic and Electronic Properties

UV-Vis and Fluorescence Spectroscopy

The electronic absorption spectrum of 2-bromo-9,10-dimethylanthracene in toluene shows a strong - transition at 385 nm (Soret band) and a fluorescence emission peak at 450 nm . The bromine substituent redshifts the emission by 15–20 nm compared to 9,10-dimethylanthracene due to its electron-withdrawing effect .

Table 3: Spectral Data in Common Solvents

| Solvent | (nm) | (nm) | Quantum Yield () |

|---|---|---|---|

| Toluene | 385 | 450 | 0.65 |

| DMF | 390 | 455 | 0.58 |

| CHCl | 382 | 445 | 0.62 |

Reactivity with Singlet Oxygen

The compound reacts with singlet oxygen () via a [4+2] cycloaddition to form an endoperoxide, a reaction critical for its use in oxidative stress assays. The rate constant () for this reaction is , slower than its non-brominated analog due to reduced electron density at the anthracene core .

Applications in Materials and Biology

Organic Electronics

The bromine atom enhances charge transport properties, making the compound suitable for:

-

Organic Light-Emitting Diodes (OLEDs): As an emissive layer dopant, it achieves blue emission with CIE coordinates (0.15, 0.08) .

-

Photovoltaics: Acts as an electron acceptor in bulk heterojunction solar cells, achieving power conversion efficiencies of 4.2% .

Biological Imaging

The methyl groups improve lipid membrane permeability, enabling use as a fluorescent probe for intracellular tracking. Studies show preferential accumulation in mitochondrial membranes due to lipophilicity (logP = 3.8) .

Singlet Oxygen Detection

In environmental monitoring, the compound serves as a chemical trap for , with a detection limit of 0.1 μM in aqueous media. The endoperoxide product is quantified via HPLC with UV detection at 254 nm .

Recent Advances and Research Directions

Catalytic Applications

Recent work explores its role as a ligand in palladium-catalyzed cross-coupling reactions. The bromine atom facilitates oxidative addition, yielding Suzuki-Miyaura coupling products with >90% efficiency .

Toxicity and Environmental Impact

While the compound exhibits low acute toxicity (LD > 2000 mg/kg in rats), its persistence in aquatic systems necessitates advanced oxidation processes (AOPs) for degradation, achieving 95% removal under UV/O treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume